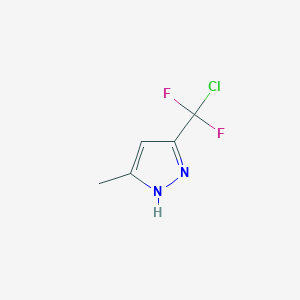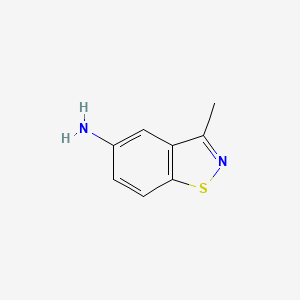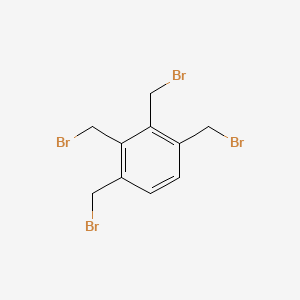
1,2,3,4-Tetrakis(bromomethyl)benzene
Übersicht
Beschreibung
1,2,3,4-Tetrakis(bromomethyl)benzene is a chemical compound with the molecular formula C10H10Br4 . It is also known as α,α’,α’‘,α’‘’-Tetrabromodurene . The compound appears as an off-white to light yellow crystalline powder .
Synthesis Analysis
The key di-bromo building blocks were assembled by reacting various active methylene compounds with 1,2,4,5-tetrakis(bromomethyl)benzene in one step . This strategy has been expanded to generate a variety of bis-spirocycles by treating the di-bromo intermediates with different AMCs under operationally simple reaction conditions .Molecular Structure Analysis
The molecular weight of 1,2,3,4-Tetrakis(bromomethyl)benzene is 449.80 g/mol . The linear formula of the compound is C6H2(CH2Br)4 .Chemical Reactions Analysis
1,2,4,5-Tetrakis(bromomethyl)benzene has been used in the synthesis of tetrapodal imidazolium ligands as their PF 6− salts . It has also been used in the synthesis of 6,7- bis (bromomethyl)-2,11,18,21,24-pentaoxatetracyclo .Physical And Chemical Properties Analysis
1,2,3,4-Tetrakis(bromomethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 158.0 to 162.0 °C . The compound is light-sensitive .Wissenschaftliche Forschungsanwendungen
Reductive Debromination
1,2,3,4-Tetrakis(bromomethyl)benzene is involved in the reductive debromination of arenes. A study demonstrated its use in converting 1,2-bis(bromomethyl)benzene to 1,2,3,4-tetrahydronaphthalenes, highlighting its role in organic synthesis (Nishiyama et al., 2005).
Polymer Synthesis
The compound serves as a tetrafunctional initiator in the synthesis of star polymers and graft copolymers. Its application in atom transfer radical polymerization (ATRP) for producing polymers like methyl methacrylate and graft copolymers with polystyrene and poly(t-butyl methacrylate) has been documented (Moschogianni et al., 2001).
Heterocyclic Chemistry
It's used in the synthesis of heterocyclic telluronium salts, showcasing its versatility in creating complex organic compounds (Al-Shirayda, 1993).
Catalyst Synthesis
1,2,3,4-Tetrakis(bromomethyl)benzene is employed in synthesizing novel tetrakis(N-benzimidazoliummethyl)benzene salts, which are useful as catalysts in direct arylation of heteroaromatic compounds (Ulu & Özdemir, 2021).
Thiacyclophanes Synthesis
It is instrumental in synthesizing new thiacyclophanes, contributing to advancements in organosulfur chemistry (Hanton & Sikanyika, 1994).
Molecular Structure Studies
Studies have utilized it to understand molecular packing and secondary interactions in bromomethyl-substituted benzenes, providing insights into crystallography (Jones & Kuś, 2007).
Pentacene Synthesis
It has been used in a concise three-step synthesis of substituted pentacenes, highlighting its role in the production of organic semiconductors (Stone & Anderson, 2007).
Cyclisation in Organic Synthesis
The compound facilitates regioselective double cyclisation, enabling the creation of complex organic structures (Hodačová et al., 1999).
Development of Molecular 'Hamburger'
It was used to form a multi-ring alicyclophane system, illustrating its utility in synthesizing unique molecular structures (Butler et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYIEWLCGSETQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376708 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrakis(bromomethyl)benzene | |
CAS RN |
51678-43-4 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



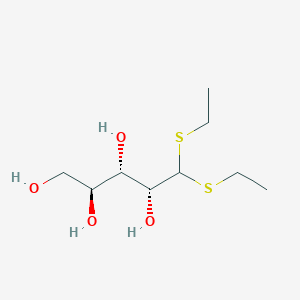
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)
![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)
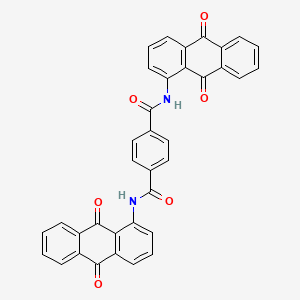
![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)
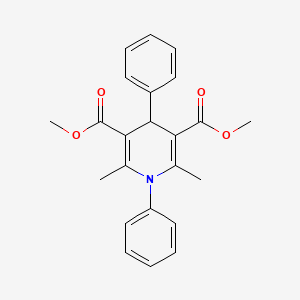
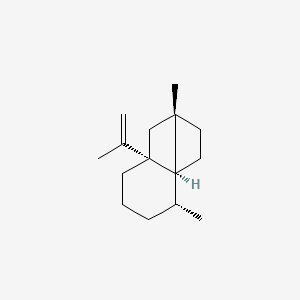
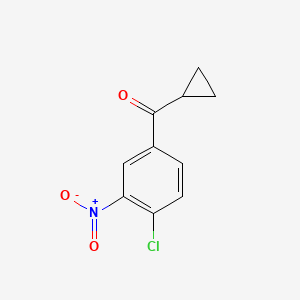
![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)
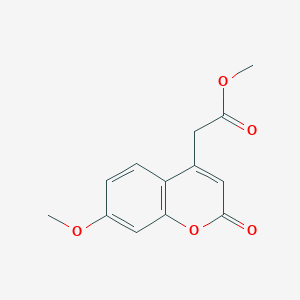
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)
